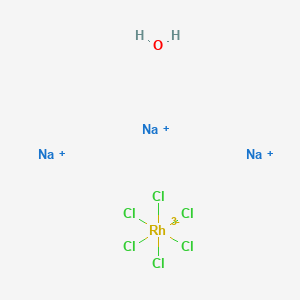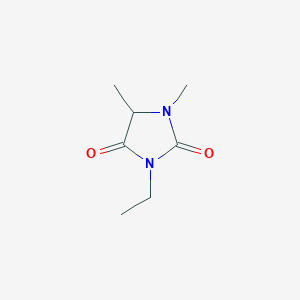
3-Ethyl-1,5-dimethylimidazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethyl-1,5-dimethylimidazolidine-2,4-dione is a heterocyclic organic compound with the molecular formula C7H12N2O2. It belongs to the class of imidazolidine-2,4-diones, which are known for their diverse biological activities and applications in various fields of research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-1,5-dimethylimidazolidine-2,4-dione typically involves the reaction of ethylamine with 5,5-dimethylhydantoin under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as hydrochloric acid. The mixture is heated to reflux for several hours, followed by cooling and crystallization to obtain the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization and distillation .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding imidazolidine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the imidazolidine ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Halogens, alkylating agents; reactions are conducted in the presence of a base or acid catalyst.
Major Products: The major products formed from these reactions include various substituted imidazolidine derivatives, which can exhibit different biological and chemical properties .
Wissenschaftliche Forschungsanwendungen
3-Ethyl-1,5-dimethylimidazolidine-2,4-dione has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-Ethyl-1,5-dimethylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. For instance, its hypoglycemic activity is attributed to its ability to inhibit protein tyrosine phosphatase-1B (PTP1B), an enzyme involved in the regulation of insulin signaling . By inhibiting PTP1B, the compound enhances insulin sensitivity and glucose uptake in cells .
Vergleich Mit ähnlichen Verbindungen
5,5-Dimethylhydantoin: A precursor in the synthesis of 3-Ethyl-1,5-dimethylimidazolidine-2,4-dione, known for its antimicrobial properties.
1,3-Dihydroxy-5,5-dimethylimidazolidine-2,4-dione: Another derivative with potential biological activities.
1,3-Diiodo-5,5-dimethylimidazolidine-2,4-dione: Used as an iodination agent in organic synthesis.
Uniqueness: this compound stands out due to its specific ethyl substitution, which imparts unique chemical and biological properties.
Eigenschaften
Molekularformel |
C7H12N2O2 |
|---|---|
Molekulargewicht |
156.18 g/mol |
IUPAC-Name |
3-ethyl-1,5-dimethylimidazolidine-2,4-dione |
InChI |
InChI=1S/C7H12N2O2/c1-4-9-6(10)5(2)8(3)7(9)11/h5H,4H2,1-3H3 |
InChI-Schlüssel |
JDEKWJQJLQHLBF-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C(=O)C(N(C1=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-amine](/img/structure/B15199737.png)

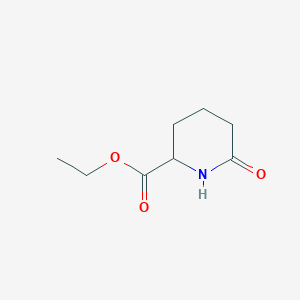
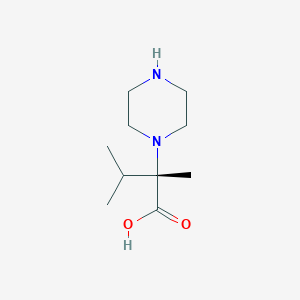
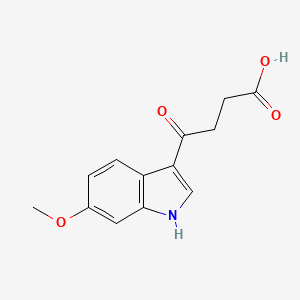
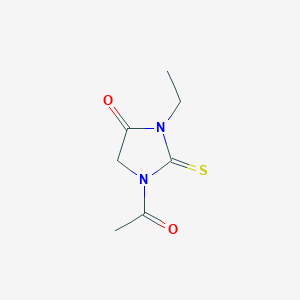

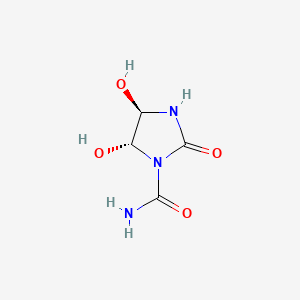
![5-Chloro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid](/img/structure/B15199776.png)


